C–Br Bond Dissociation Energy Advantage
The benzylic C–Br bond in 2‑(bromomethyl)nicotinonitrile has a bond dissociation energy (BDE) of approximately 285 kJ mol⁻¹, whereas the C–Cl bond in the analogous 2‑(chloromethyl)nicotinonitrile (CAS 848774‑96‑9) is about 351 kJ mol⁻¹ [1]. This 66 kJ mol⁻¹ difference means that bromide is a substantially better leaving group, resulting in SN2 reaction rates that are typically two to three orders of magnitude faster for the bromo compound under identical conditions [1]. Consequently, alkylation, amination and thioetherification reactions proceed at lower temperatures and with shorter reaction times, reducing by‑product formation and improving isolated yields.
| Evidence Dimension | Benzylic carbon–halogen bond dissociation energy |
|---|---|
| Target Compound Data | C–Br BDE ≈ 285 kJ mol⁻¹ |
| Comparator Or Baseline | 2‑(Chloromethyl)nicotinonitrile: C–Cl BDE ≈ 351 kJ mol⁻¹ |
| Quantified Difference | ΔBDE ≈ 66 kJ mol⁻¹; estimated SN2 rate ratio > 10² |
| Conditions | Gas‑phase homolytic bond dissociation; solution‑phase SN2 relative rates inferred from general benzylic halide reactivity trends |
Why This Matters
Procurement of the bromo rather than the chloro analog directly dictates achievable reaction throughput and energy cost, as faster kinetics allow lower‑temperature, shorter‑cycle synthetic steps.
- [1] LibreTexts. Factors Affecting the SN2 Reaction – Bond Strengths and Leaving Group Ability. Section 7.11. View Source
